molecular formula C6H5IN2O2 B3280772 3-Iodo-4-nitroaniline CAS No. 721925-18-4

3-Iodo-4-nitroaniline

Cat. No.: B3280772
CAS No.: 721925-18-4
M. Wt: 264.02 g/mol
InChI Key: GPQHHZUJAXUAET-UHFFFAOYSA-N
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Description

3-Iodo-4-nitroaniline is an organic compound with the molecular formula C6H5IN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and nitro groups at the 3rd and 4th positions, respectively. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-nitroaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

3-Iodo-4-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Iodo-3-nitroaniline
  • 2-Iodo-4-nitroaniline
  • 4-Chloro-3-nitroaniline
  • 4-Fluoro-3-nitroaniline

Comparison: 3-Iodo-4-nitroaniline is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it exhibits distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

3-iodo-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQHHZUJAXUAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312665
Record name 3-Iodo-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721925-18-4
Record name 3-Iodo-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721925-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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